molecular formula C11H19NO B1531447 (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol CAS No. 2165446-54-6

(3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol

Cat. No.: B1531447
CAS No.: 2165446-54-6
M. Wt: 181.27 g/mol
InChI Key: LONGPDSOHCAMRK-GHMZBOCLSA-N
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Description

(3S,4R)-4-(Hept-1-yn-1-yl)pyrrolidin-3-ol: is a chiral compound belonging to the class of pyrrolidinols

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with hept-1-yne and pyrrolidin-3-ol .

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the hydroxyl group of pyrrolidin-3-ol attacks the terminal alkyne of hept-1-yne under acidic or basic conditions.

  • Industrial Production Methods: Large-scale production may involve catalytic hydrogenation to ensure stereoselectivity and yield optimization.

Chemical Reactions Analysis

(3S,4R)-4-(Hept-1-yn-1-yl)pyrrolidin-3-ol: undergoes various chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The alkyne can be reduced to an alkene or alkane.

  • Substitution: The hydroxyl group can be substituted with other functional groups.

  • Common Reagents and Conditions: Reagents like PCC (Pyridinium chlorochromate) for oxidation, LiAlH4 (Lithium aluminium hydride) for reduction, and various electrophiles for substitution reactions.

  • Major Products: Oxidation products include hept-1-en-3-one, while reduction products include hept-1-ene and heptane.

Scientific Research Applications

This compound has diverse applications:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Potential use in studying enzyme-substrate interactions.

  • Medicine: Investigated for its biological activity in drug discovery.

  • Industry: Employed in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Molecular Targets: Interaction with enzymes or receptors.

  • Pathways Involved: Involvement in metabolic or signaling pathways.

Comparison with Similar Compounds

(3S,4R)-4-(Hept-1-yn-1-yl)pyrrolidin-3-ol: is compared with similar compounds like (3R,4S)-4-(Hept-1-yn-1-yl)pyrrolidin-3-ol and 4-(Hept-1-yn-1-yl)pyrrolidin-3-one . Its uniqueness lies in its stereochemistry and functional group arrangement, which influence its reactivity and applications.

Properties

IUPAC Name

(3S,4R)-4-hept-1-ynylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-2-3-4-5-6-7-10-8-12-9-11(10)13/h10-13H,2-5,8-9H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONGPDSOHCAMRK-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC1CNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC#C[C@@H]1CNC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol
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(3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol
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